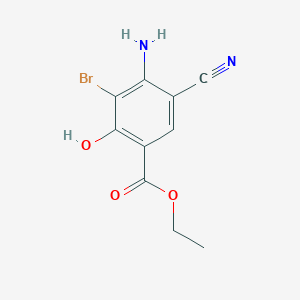
N-(2-ethoxyphenyl)-3-oxobutanamide
概要
説明
N-(2-ethoxyphenyl)-3-oxobutanamide: is an organic compound with the molecular formula C12H15NO3 It is a derivative of butanamide, where the amide nitrogen is substituted with a 2-ethoxyphenyl group and the carbonyl group is located at the third position of the butanamide chain
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide typically begins with 2-ethoxyaniline and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Commonly used reagents include hydrochloric acid or sodium hydroxide.
Procedure: The 2-ethoxyaniline is reacted with ethyl acetoacetate in the presence of a catalyst to form the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products.
Purification: Industrial purification methods include distillation, crystallization, and various chromatographic techniques to ensure the compound meets the required purity standards for its intended applications.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-ethoxyphenyl)-3-oxobutanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product of oxidation is the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, where the ethoxy group can be replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: N-(2-ethoxyphenyl)-3-oxobutanamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its potential effects on various biological pathways and its interactions with biomolecules.
Medicine:
Drug Development: Due to its structural features, this compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: N-(2-ethoxyphenyl)-3-oxobutanamide may act as an inhibitor of specific enzymes, affecting various biochemical pathways.
Receptor Binding: The compound can bind to certain receptors, modulating their activity and leading to physiological effects.
Mechanism:
- The exact mechanism of action depends on the specific application and the biological target. Generally, the compound interacts with its target through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to changes in the target’s activity.
類似化合物との比較
- N-(2-methoxyphenyl)-3-oxobutanamide
- N-(2-ethoxyphenyl)-2-oxobutanamide
- N-(2-ethoxyphenyl)-3-hydroxybutanamide
Uniqueness:
- Structural Features: N-(2-ethoxyphenyl)-3-oxobutanamide has a unique combination of functional groups that confer specific chemical and biological properties.
- Reactivity: The presence of the ethoxy group and the position of the carbonyl group influence the compound’s reactivity and its interactions with other molecules.
- Applications: Its unique structure makes it suitable for specific applications in medicinal chemistry and materials science, distinguishing it from similar compounds.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-11-7-5-4-6-10(11)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNSERNEEXUOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304477 | |
| Record name | N-(2-ethoxyphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41687-09-6 | |
| Record name | NSC165874 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-ethoxyphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)







![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)
